molecular formula C26H50N4O13 B609442 N-(Azido-PEG3)-N-bis(PEG3-acid) CAS No. 2055042-57-2

N-(Azido-PEG3)-N-bis(PEG3-acid)

Cat. No. B609442
CAS RN: 2055042-57-2
M. Wt: 626.7
InChI Key: ZFRXULKENCQWKC-UHFFFAOYSA-N
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Description

“N-(Azido-PEG3)-N-bis(PEG3-acid)” is a polyethylene glycol (PEG)-based compound . It contains an azide group and a terminal carboxylic acid . The PEG spacer increases the aqueous solubility of the resulting compound . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of “N-(Azido-PEG3)-N-bis(PEG3-acid)” involves the use of Click Chemistry . The azide group in the compound can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of “N-(Azido-PEG3)-N-bis(PEG3-acid)” is C38H45N5O13S . It has a molecular weight of 811.9 g/mol . The compound contains azide, fluorescein, and carboxylic acid moieties .


Chemical Reactions Analysis

“N-(Azido-PEG3)-N-bis(PEG3-acid)” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

“N-(Azido-PEG3)-N-bis(PEG3-acid)” has a molecular weight of 811.9 g/mol . Its molecular formula is C38H45N5O13S . The compound is a liquid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Linear-Dendritic Diblock Copolymers : Utilized in the synthesis of photoaddressable linear-dendritic diblock copolymers, which are composed of polyethylene glycol (PEG) and dendritic aliphatic polyesters. These copolymers have applications in the creation of liquid crystalline materials with potential uses in advanced materials science (Barrio et al., 2009).

  • Development of Quantum Dot Surfaces : Involved in the bio-orthogonal coupling on quantum dot surfaces, demonstrating its use in the creation of luminescent materials with potential applications in imaging and sensing technologies (Zhan et al., 2016).

  • Synthesis of 'Umbrella-Like' PEG Structures : Used in the creation of unique 'umbrella-like' PEG structures with a single reactive group, which have implications in bioconjugation and drug delivery systems (Zhang et al., 2010).

Biomedical Applications

  • Influence on Pharmacokinetics of Radiolabeled Antibodies : Plays a role in the pharmacokinetics of radiolabeled antibodies, particularly in terms of solubility and whole-body residence time, which is critical in the field of nuclear medicine and imaging (Guillou et al., 2021).

  • Enzymatic Biodegradation of Hydrogels : A key component in the synthesis of enzymatically biodegradable PEG and peptide-based hydrogels, which have applications in biomedicine, particularly in drug delivery and tissue engineering (van Dijk et al., 2010).

  • Use in Gene Delivery Vectors : Integral in the development of block copolymers used as DNA carriers, demonstrating its potential in gene therapy and molecular medicine (Lim et al., 2000).

Material Science and Chemistry

  • Formation of Polyethylene Glycol–Fullerene Adducts : Used in controlling the structure of PEG-fullerene adducts, indicating its significance in the development of advanced materials with applications in nanotechnology and electronics (Yau et al., 2014).

  • Synthesis of Redox Polymers : Involved in the synthesis of multifunctional redox polymers, which have applications in sensors, electrode modifiers, and as nanoparticle stabilizers for catalysis (Deraedt et al., 2014).

Mechanism of Action

Target of Action

N-(Azido-PEG3)-N-bis(PEG3-acid), also known as N-(Azido-PEG3)-N-bis(PEG3-acid) HCl, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It is known that the compound is an aqueous soluble peg reagent , which suggests it may have good bioavailability.

Result of Action

The result of the action of N-(Azido-PEG3)-N-bis(PEG3-acid) is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins being degraded.

Action Environment

It is known that the compound can react with primary amine groups in the presence of activators (eg, EDC, or HATU) to form a stable amide bond . This suggests that the pH and the presence of these activators could potentially influence its action and stability.

Safety and Hazards

“N-(Azido-PEG3)-N-bis(PEG3-acid)” is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

“N-(Azido-PEG3)-N-bis(PEG3-acid)” is a promising compound in the field of drug delivery . Its azide group enables Click Chemistry, which is a powerful tool for creating complex molecules . This makes it a valuable compound for future research and applications .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRXULKENCQWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114168
Record name 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055042-57-2
Record name 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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